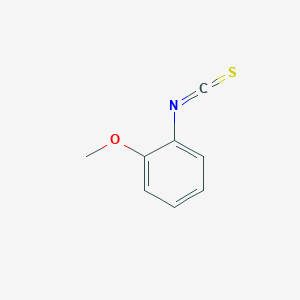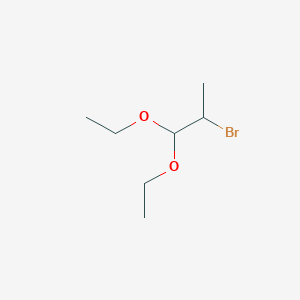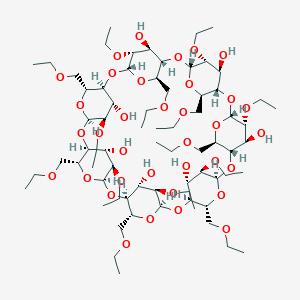
DE-β-环糊精
描述
2,6-Di-O-ethyl-β-cyclodextrin (DE-beta-Cyd) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. DE-beta-Cyd is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility, stability, and bioavailability .
科学研究应用
DE-beta-Cyd has a wide range of applications in scientific research, including:
作用机制
Target of Action
DE-beta-Cyd, also known as 2,6-di-O-ethyl-beta-Cyclodextrin, primarily targets proteins , specifically interacting with solvent-exposed aromatic amino acids . These amino acids play a crucial role in protein stability and function.
Mode of Action
DE-beta-Cyd interacts with its targets through specific interactions between the cyclodextrin and the solvent-exposed amino acid residues . The interaction with hydrophobic aromatic amino acid residues is particularly significant . The nature of the remainder of the guest molecule, including the presence of charges, neighboring amino acids, and the specific positioning on the surface of a protein, highly influences the penetration depth and geometry of guest–cyclodextrin interactions .
Biochemical Pathways
protein stability . By interacting with solvent-exposed aromatic amino acids, DE-beta-Cyd can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .
Result of Action
The primary result of DE-beta-Cyd’s action is the enhanced stability of proteins . This is achieved through its specific interactions with solvent-exposed aromatic amino acids, which can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .
Action Environment
The action of DE-beta-Cyd can be influenced by environmental factors. For instance, cyclodextrins have been shown to have an effect on protein solubility, thermal and proteolytic stability, refolding yields, and taste masking . Furthermore, cyclodextrins can encapsulate various molecules, improving their solubility, stability, bioavailability, and organoleptic properties .
准备方法
Synthetic Routes and Reaction Conditions
DE-beta-Cyd is synthesized by the ethylation of β-cyclodextrin. The process involves the reaction of β-cyclodextrin with ethyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of DE-beta-Cyd follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
DE-beta-Cyd undergoes various chemical reactions, including:
Oxidation: DE-beta-Cyd can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: DE-beta-Cyd can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
相似化合物的比较
Similar Compounds
- 2,3,6-Tri-O-ethyl-β-cyclodextrin (TE-beta-Cyd)
- Carboxymethyl-ethyl-β-cyclodextrin (CME-beta-Cyd)
- 2,3,6-Tri-O-acyl-β-cyclodextrin (TA-beta-Cyd)
Uniqueness
DE-beta-Cyd is unique due to its specific ethylation pattern, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in drug delivery and protein stabilization .
属性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHMLIDUVYHXHF-ZQSHRCRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H126O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111689-03-3 | |
| Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using hydrophobic cyclodextrin derivatives like DE-β-CD in drug formulation?
A1: Hydrophobic cyclodextrin derivatives like DE-β-CD offer several advantages in drug formulation:
- Prolonged Drug Release: [] DE-β-CD can act as a sustained-release carrier for water-soluble drugs, leading to prolonged drug release profiles. This is particularly beneficial for drugs requiring frequent dosing, improving patient compliance and potentially reducing side effects.
- Enhanced Drug Solubility: While not specifically mentioned for DE-β-CD in this paper, hydrophobic cyclodextrins are known to enhance the solubility of poorly water-soluble drugs by forming inclusion complexes. [] This can improve drug bioavailability and therapeutic efficacy.
- Formulation Flexibility: Hydrophobic cyclodextrin derivatives can be combined with hydrophilic cyclodextrins and other pharmaceutical excipients to fine-tune drug release profiles. [] This allows for tailored drug delivery systems suitable for various administration routes and therapeutic needs.
Q2: How does the degree of substitution of ethyl groups on β-cyclodextrin affect its properties as a drug carrier?
A2: The research paper highlights the use of various ethylated β-cyclodextrins, including DE-β-CD and 2,3,6-tri-O-ethyl-beta-cyclodextrin (TE-β-CD). [] While specific comparisons between DE-β-CD and TE-β-CD are not provided in this study, it acknowledges that different degrees of substitution can impact the physicochemical properties and thus the drug release characteristics of these derivatives. Generally, higher degrees of substitution lead to increased hydrophobicity, which can affect drug loading capacity, release kinetics, and interactions with biological membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


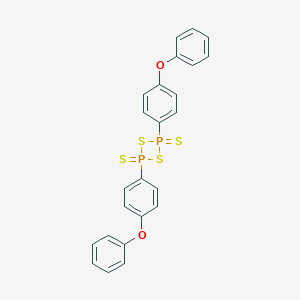
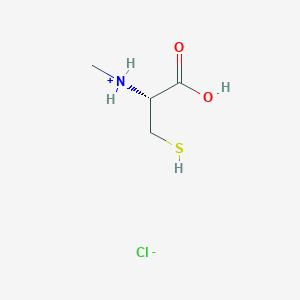
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
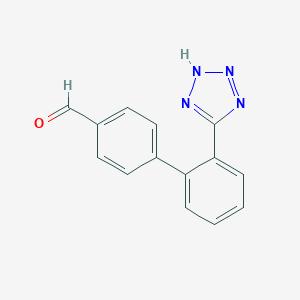
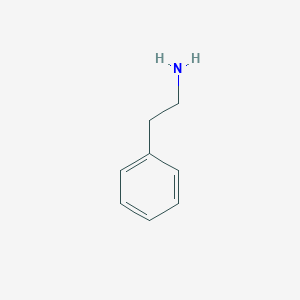
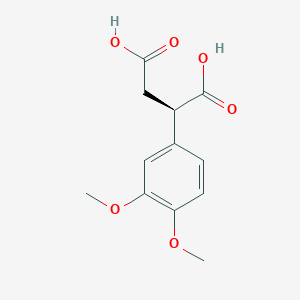

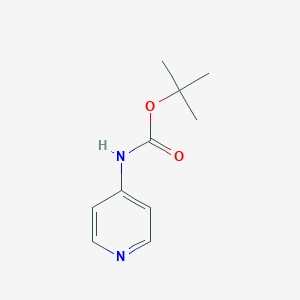
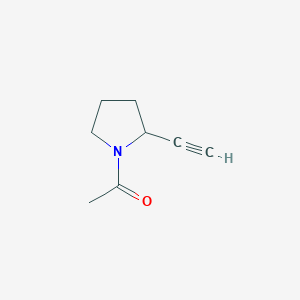
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
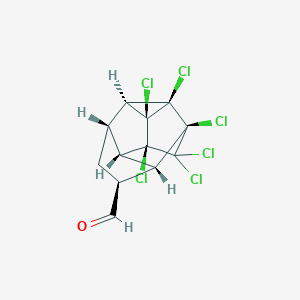
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
